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‘ Compound of Interest

Compound Name: rac N,O-Diacetyl Pseudoephedrine
CAS No.: 144032-36-0
Cat. No.: B582614

Get Quote

(1S,2S)-Pseudoephedrine is a well-established chiral auxiliary in asymmetric synthesis, valued for its
stereochemical integrity and predictable influence on chemical reactions.[1][2] Its derivatization is a
common strategy to modulate its properties or to prepare it for specific analytical procedures. The
acetylation of both its secondary amine and secondary alcohol functional groups yields (1S,2S)-N,O-
Diacetylpseudoephedrine, a compound whose precise molecular structure is critical for understanding its
chemical behavior, spectroscopic signature, and potential applications.

This guide provides a comprehensive technical overview of the molecular structure of (1S,2S)-N,O-
Diacetylpseudoephedrine. Moving beyond a simple representation, we will explore the stereochemical
nuances of its core scaffold and detail the multi-faceted analytical approach required for its unambiguous
characterization. This document is intended for researchers, scientists, and drug development
professionals who require a deep, validated understanding of this molecule's structural attributes.

Theoretical Molecular Structure and Stereochemistry

The structure of (1S,2S)-N,O-Diacetylpseudoephedrine is built upon the phenylpropanolamine backbone of
its parent compound. The addition of two acetyl groups fundamentally alters the molecule's electronic and
steric properties.

The (1S,2S)-Pseudoephedrine Core
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The parent scaffold, pseudoephedrine, possesses two chiral centers. The stereochemical designators (1S,
2S) define the absolute configuration at these centers, which dictates the three-dimensional arrangement of
its substituents.[3]

e C1 (Carbonyl Carbon): This carbon, bonded to the hydroxyl group and the phenyl ring, has an 'S’

configuration.
e C2 (Amino Carbon): This carbon, bonded to the methyl and amino groups, also has an 'S' configuration.

This specific stereochemistry is crucial for its function as a chiral auxiliary, as it creates a defined chiral
environment that directs the approach of reagents in asymmetric synthesis.[1][4]

N- and O-Acetylation

The formation of (1S,2S)-N,O-Diacetylpseudoephedrine involves the conversion of the hydroxyl and
secondary amine groups into an ester and an amide, respectively.

o O-Acetylation: The hydroxyl group (-OH) at the C1 position is converted into an acetate ester (-
OCOCHS3). This transformation removes the hydrogen bond donating capability of the alcohol.

¢ N-Acetylation: The secondary amine (-NHCH?3) at the C2 position is converted into a tertiary amide (-
N(CHs3)COCHSs). This modification also eliminates the amine's hydrogen bond donating ability and
introduces rotational restriction around the C-N amide bond, a phenomenon that can be observed in
NMR spectroscopy.[5]

The resulting molecule has the properties summarized in the table below.

Property Value

IUPAC Name [(1S,2S)-1-phenyl-2-(N-methylacetamido)propyl]
acetate

Molecular Formula C14H19NOs

Molecular Weight 249.31 g/mol

Chiral Centers C1(9),C2(9)

digraph "Molecular Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
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edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes

Cl [label="Cl1l", pos="0,0!"];

C2 [label="C2", pos="1.5,0.5!"];

C3 [label="C3 (Me)", pos="2.5,-0.5!"];

N [label="N", pos="2.0,1.8!"];

C N Me [label="C (Me)", pos="3.2,2.3!"];
C N Ac [label="C", pos="1.2,2.8!"];

0 N Ac [label="0", pos="1.5,3.8!"];

C N Ac Me [label="C (Me)", pos="0,2.9!"];
01 [label="0", pos="-0.8,1.2!"];

C 0 Ac [label="C", pos="-2.0,1.0!"1;

0 0 Ac [label="0", pos="-2.5,0!"];

C 0 Ac Me [label="C (Me)", pos="-2.8,2.0!"1;
Phenyl [label="Ph", pos="-1.0,-1.2!"];
H1[label="H", pos="-0.5,-0.5!"];
H2[label="H", pos="1.2,-0.2!"];

// Bonds

Cl -- C2 [label=""1;

C2 -- C3 [label=""];

C2 -- N [label=""];

N -- C N Me [label=""];

N -- C N Ac [label=""1;

C N Ac -- 0 N Ac [label="="];

C N Ac -- C N Ac Me [label=""];
Cl -- 01 [label=""];

01 -- C 0 Ac [label=""];

CO0Ac -- 00 Ac [label="="];

C 0 Ac -- C 0 Ac Me [label=""];
Cl -- Phenyl [label=""];

Cl -- Hl[label=""]1;

C2 -- H2[label=""]1;
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// Stereochemistry labels

label S1 [label="(S)", pos="-0.2,0.3!", fontcolor="#EA4335", fontsize=14];
label S2 [label="(S)", pos="1.7,0.2!", fontcolor="#EA4335", fontsize=14];
}

Fig 1. 2D Structure of (1S,2S)-N,O-Diacetylpseudoephedrine.

Synthesis and Derivatization Workflow

The most direct method for preparing (1S,2S)-N,O-Diacetylpseudoephedrine is through the exhaustive
acetylation of (1S,2S)-pseudoephedrine using a strong acetylating agent like acetic anhydride, often in the
presence of a base or catalyst.
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Click to download full resolution via product page
Fig 2. General synthesis workflow for diacetylation.

Analytical Characterization for Structural Elucidation

A single analytical technique is insufficient for the complete and unambiguous structural determination of
(1S,2S)-N,0O-Diacetylpseudoephedrine. A combination of spectroscopic and spectrometric methods is
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required to confirm connectivity, stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the detailed molecular
structure of organic compounds in solution. It provides information on the chemical environment of
individual nuclei (*H and *3C) and their connectivity. For a molecule with stereocenters and potentially
restricted bond rotation (amide), 2D NMR experiments like COSY and HSQC are not just helpful, but
essential for definitive peak assignments.[6][7]

Experimental Protocol (*H, 13C, and 2D NMR):

¢ Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g.,
CDCIs or DMSO-de).

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[8]

e Acquisition:

o

Acquire a standard *H NMR spectrum.

o

Acquire a broadband proton-decoupled 3C NMR spectrum.

[}

Acquire a DEPT-135 spectrum to differentiate between CH, CHz, and CHs carbons.[9]

o

Acquire a 2D *H-'H COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings.

o

Acquire a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate
protons with their directly attached carbons.

Data Interpretation & Expected Signals:
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Predicted 1H NMR Data

(in CDCI3)
Proton Assignment Predicted & (ppm) Multiplicity Notes
Phenyl-H 72-74 m Aromatic protons.
Coupled to C2-H.
C1-H ~5.8 d Deshielded by ester
oxygen.
Complex multiplet due to
C2-H ~4.5 m coupling with C1-H and
C3-Hs.
Singlet for the N-methyl
N-CHs ~2.8 S
group.
Singlet for the ester
O-COCHs ~2.1 s
acetyl methyl.
Singlet for the amide
N-COCH:s ~2.0 S
acetyl methyl.
Doublet, coupled to C2-
C3-Hs ~1.1 d

H.
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Predicted 3C NMR Data (in CDCIs)

Carbon Assignment Predicted 6 (ppm)
Amide C=0 ~170
Ester C=0 ~169
Phenyl C (quaternary) ~138
Phenyl CH 127 - 129
C1 (CH-0) ~75

C2 (CH-N) ~58
N-CHs ~33
Ester CHs ~21
Amide CHs ~22

C3 (CHs) ~14

Note: Due to restricted rotation around the amide bond, it is possible to observe two distinct sets of signals
for the N-methyl and N-acetyl groups at lower temperatures.[5]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight of the compound
and providing structural information through analysis of its fragmentation patterns. Techniques like Gas
Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are
used.[5][10] The choice between them depends on the compound's thermal stability; LC-MS is generally
gentler.

Experimental Protocol (LC-MS/MS):

e Sample Preparation: Prepare a dilute solution of the compound (~1 pg/mL) in a suitable solvent (e.g.,
methanol/water).

+ Chromatography: Inject the sample onto a C18 reverse-phase column with a gradient elution (e.g.,
water/acetonitrile with 0.1% formic acid).

¢ lonization: Use Electrospray lonization (ESI) in positive mode. The compound is expected to form a
protonated molecular ion [M+H]*.
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e Analysis:
o Perform a full scan (MS1) to identify the [M+H]* ion (expected m/z 250.14).
o Perform a product ion scan (MS2) on the parent ion to generate a fragmentation spectrum.

Data Interpretation & Expected Fragmentation: The primary fragmentation pathway in pseudoephedrine
derivatives is the a-cleavage of the bond between C1 and C2.[11]

Major Mass Spectrometry Fragments

m/z (charge/mass ratio) Proposed Fragment Structure

250.14 [M+H]*: Protonated molecular ion

[M+H - CHsCOOH]*: Loss of acetic acid from the ester

190.12
group.
[C10H14N]*: Fragment from cleavage between C1 and
148.10
C2.
105.07 [C7H70]*: Benzoyl cation fragment.
86.09 [CsH12N]*: N-methyl-N-acetyl-aminopropane fragment.
X-ray Crystallography

Expertise & Rationale: Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state
structure of a molecule. It is the gold standard for determining absolute stereochemistry, bond lengths, bond
angles, and torsional angles, confirming the (1S,2S) configuration and the conformation adopted in the
crystal lattice.[12][13]

Experimental Protocol:

» Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most
challenging step and may require screening various solvents and crystallization techniques (e.g., slow
evaporation, vapor diffusion).

o Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a
monochromatic X-ray source.

o Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate
an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit
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between the observed and calculated diffraction patterns.

Data Interpretation: The refined crystal structure will provide precise atomic coordinates, from which all
geometric parameters can be calculated. This data confirms the (1S,2S) stereochemistry and reveals
intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, that dictate the

crystal packing.[12][14]

Data Acquisition Data Analysis & Interpretation

sty EeeE] Solid-State 3D Structure
Y Cry: graphy & Absolute Stereochemistry

Purified Sample (Mass(fg?af;)metryHMolecular Weight & Fragmentation Confirmed Molecular Structure

NMR Spectroscopy o
(1H, 13C, 2D) Connectivity & 2D Structure

Click to download full resolution via product page
Fig 3. Integrated workflow for structural elucidation.

Conclusion

The molecular structure of (1S,2S)-N,O-Diacetylpseudoephedrine is defined by its stereochemically rich

phenylpropanolamine core and the presence of both an N-acetyl (amide) and an O-acetyl (ester) group. Its
complete and unambiguous characterization is not a trivial task and relies on the synergistic application of
advanced analytical techniqgues. NMR spectroscopy elucidates the detailed connectivity and solution-state
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structure, mass spectrometry confirms the molecular weight and fragmentation patterns, and X-ray

crystallography provides definitive proof of the solid-state conformation and absolute stereochemistry. This

rigorous, multi-technique approach is fundamental to ensuring the structural integrity of this and other

complex chiral molecules in research and development.
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" Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. pubs.acs.org [pubs.acs.org]

o 2.(1S,2S)-(+)-{hkEEHE, 98% | Sigma-Aldrich [sigmaaldrich.com]

¢ 3.(1S,2S)-Pseudoephedrine | CLOH16NO+ | CID 6919175 - PubChem [pubchem.ncbi.nim.nih.gov]
e 4. researchgate.net [researchgate.net]

e 5. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine,
methamphetamine, and MDMA - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 6. A convenient, NMR-based method for the analysis of diastereomeric mixtures of pseudoephedrine
amides - PubMed [pubmed.nchi.nim.nih.gov]

e 7.15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-
Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nim.nih.gov]

e 8. mdpi.com [mdpi.com]

e 9. chem.libretexts.org [chem.libretexts.org]

¢ 10. documents.thermofisher.com [documents.thermofisher.com]
e 11. dshs-koeln.de [dshs-koeln.de]

¢ 12. tandfonline.com [tandfonline.com]

» 13. researchgate.net [researchgate.net]

e 14. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-
3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a
Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1
Receptor - PubMed [pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Introduction: From Chiral Auxiliary to a Defined Molecular Entity].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582614/docs#introduction-from-chiral-auxiliary-to-a-defined-
molecular-entity]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b582614?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.acs.org/doi/abs/10.1021/jo061205e
https://www.sigmaaldrich.com/HK/zh/product/aldrich/287636
https://pubchem.ncbi.nlm.nih.gov/compound/1S_2S_-Pseudoephedrine
https://www.researchgate.net/publication/256906293_An_enantioselective_synthesis_of_1S2S-pseudoephedrine
https://pubmed.ncbi.nlm.nih.gov/31943846/
https://pubmed.ncbi.nlm.nih.gov/31943846/
https://pubmed.ncbi.nlm.nih.gov/17217303/
https://pubmed.ncbi.nlm.nih.gov/17217303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152079/
https://www.mdpi.com/2073-4352/14/10/871
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.11%3A_DEPT_C_NMR_Spectroscopy
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-419-Quantitative-Analysis-Pseudoephedrine-Tablets-UHPLC-MS-EN.pdf
https://www.dshs-koeln.de/fileadmin/redaktion/Institute/Biochemie/PDF/Proceedings/Proceedings_15/15_pp_103-112.pdf
https://www.tandfonline.com/doi/abs/10.1080/00397911.2023.2207127?tab=permissions&scroll=top&role=tab
https://www.researchgate.net/publication/370979370_Synthesis_and_X-ray_crystallography_of_new_N-_O-_acyl_pseudoephedrines
https://pubmed.ncbi.nlm.nih.gov/31532644/
https://pubmed.ncbi.nlm.nih.gov/31532644/
https://pubmed.ncbi.nlm.nih.gov/31532644/
https://pubmed.ncbi.nlm.nih.gov/31532644/
https://www.benchchem.com/product/b582614/docs#introduction-from-chiral-auxiliary-to-a-defined-molecular-entity
https://www.benchchem.com/product/b582614/docs#introduction-from-chiral-auxiliary-to-a-defined-molecular-entity
https://www.benchchem.com/product/b582614/docs#introduction-from-chiral-auxiliary-to-a-defined-molecular-entity
https://www.benchchem.com/product/b582614/docs#introduction-from-chiral-auxiliary-to-a-defined-molecular-entity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582614?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no
warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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